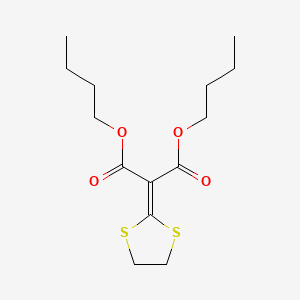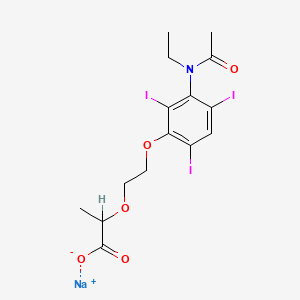![molecular formula C19H24O2 B14667616 2,2'-Methylenebis[6-(propan-2-yl)phenol] CAS No. 41514-15-2](/img/structure/B14667616.png)
2,2'-Methylenebis[6-(propan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-(propan-2-yl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with each phenol group substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(propan-2-yl)phenol] typically involves the reaction of 2,6-diisopropylphenol with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H12O+CH2O→C21H28O2+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-(propan-2-yl)phenol] is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The yield and purity of the product are optimized by controlling the reaction parameters such as temperature, catalyst concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenolic groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2,2’-Methylenebis[6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of stabilizers for plastics, rubbers, and other polymeric materials.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-(propan-2-yl)phenol] are attributed to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and stabilizes the polymer matrix. The compound’s effectiveness is enhanced by the presence of the methylene bridge, which facilitates the transfer of hydrogen atoms between the phenolic groups.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[6-(tert-butyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(propan-2-yl)phenol] is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective as an antioxidant in a wide range of industrial applications.
Properties
CAS No. |
41514-15-2 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-propan-2-ylphenyl)methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H24O2/c1-12(2)16-9-5-7-14(18(16)20)11-15-8-6-10-17(13(3)4)19(15)21/h5-10,12-13,20-21H,11H2,1-4H3 |
InChI Key |
NFPQMICMHNJBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


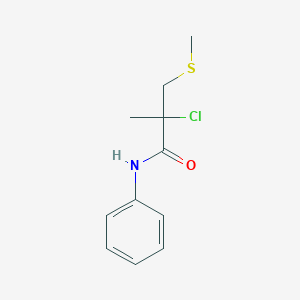
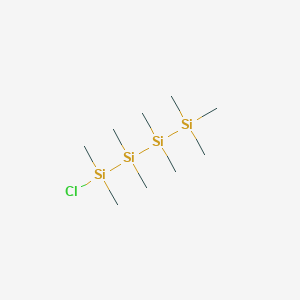
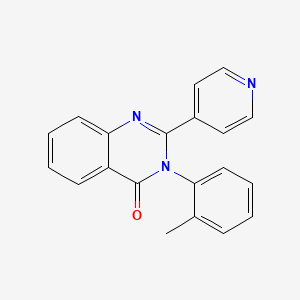
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
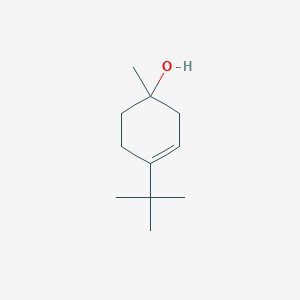

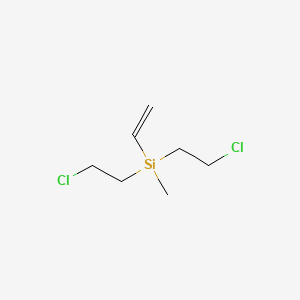

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
